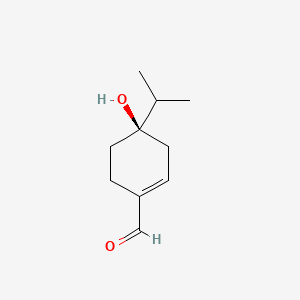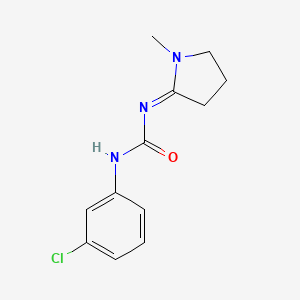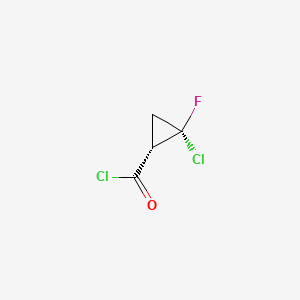
Cyclopropanecarbonyl chloride,2-chloro-2-fluoro-,trans-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) is a chemical compound with the molecular formula C4H3Cl2FO and a molecular weight of 156.97 g/mol . This compound is characterized by the presence of a cyclopropane ring, a carbonyl chloride group, and both chlorine and fluorine atoms attached to the cyclopropane ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds .
Chemical Reactions Analysis
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form addition products. For example, reaction with water can yield cyclopropanecarboxylic acid.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying their functions and interactions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In biological systems, it may modify proteins or other biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) can be compared with other similar compounds such as:
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-, trans- (9CI): This compound has a similar structure but with an additional methyl group, which may affect its reactivity and applications.
Cyclopropanecarbonyl chloride, 2-phenyl-, trans-: This compound has a phenyl group instead of chlorine and fluorine, leading to different chemical properties and uses.
The uniqueness of Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields .
Properties
Molecular Formula |
C4H3Cl2FO |
|---|---|
Molecular Weight |
156.97 g/mol |
IUPAC Name |
(1S,2S)-2-chloro-2-fluorocyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C4H3Cl2FO/c5-3(8)2-1-4(2,6)7/h2H,1H2/t2-,4+/m0/s1 |
InChI Key |
WZGVBKNUDCKSGB-ZAFYKAAXSA-N |
Isomeric SMILES |
C1[C@H]([C@@]1(F)Cl)C(=O)Cl |
Canonical SMILES |
C1C(C1(F)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


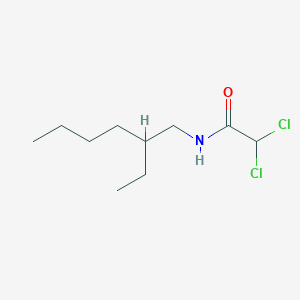
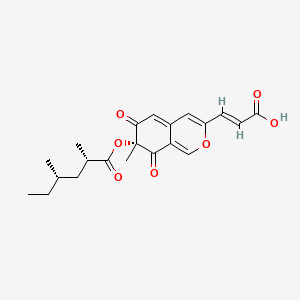
![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
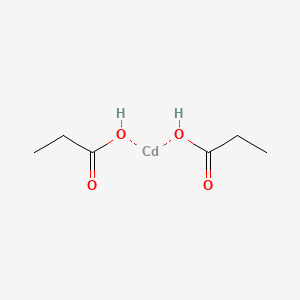
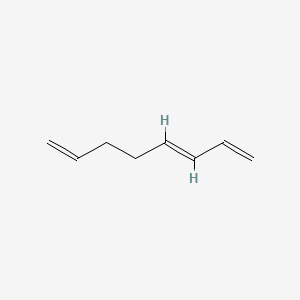

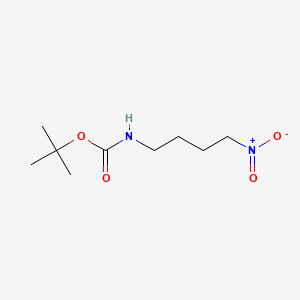

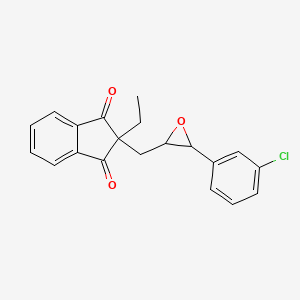
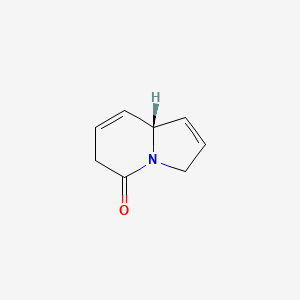
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
